REACTION_CXSMILES
|
[Cr](O[Cr]([O-])(=O)=O)([O-])(=O)=O.[NH+]1C=CC=CC=1.[NH+]1C=CC=CC=1.C(Cl)Cl.[CH3:25][C:26]([CH3:40])([CH2:29][O:30][CH2:31][C:32]1[CH:37]=[CH:36][C:35]([O:38][CH3:39])=[CH:34][CH:33]=1)[CH2:27][OH:28]>C(OCC)C>[CH3:25][C:26]([CH3:40])([CH2:29][O:30][CH2:31][C:32]1[CH:33]=[CH:34][C:35]([O:38][CH3:39])=[CH:36][CH:37]=1)[CH:27]=[O:28] |f:0.1.2|
|
Name
|
|
Quantity
|
110 g
|
Type
|
reactant
|
Smiles
|
[Cr](=O)(=O)([O-])O[Cr](=O)(=O)[O-].[NH+]1=CC=CC=C1.[NH+]1=CC=CC=C1
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl
|
Name
|
2,2-dimethyl-3-(4-methoxyphenylmethoxy)propanol
|
Quantity
|
42 g
|
Type
|
reactant
|
Smiles
|
CC(CO)(COCC1=CC=C(C=C1)OC)C
|
Name
|
product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred vigorously
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a dry three-neck flask equipped with a mechanical stirrer and an addition funnel
|
Type
|
CUSTOM
|
Details
|
The resulting reaction mixture
|
Type
|
STIRRING
|
Details
|
was stirred for 4 hours
|
Duration
|
4 h
|
Type
|
FILTRATION
|
Details
|
the mixture was filtered through a dry silica gel column
|
Type
|
CUSTOM
|
Details
|
to obtain a colorless solution
|
Type
|
CUSTOM
|
Details
|
Removal of the solvent
|
Type
|
CUSTOM
|
Details
|
gave a residue which
|
Type
|
DISTILLATION
|
Details
|
was distilled through a vigreux column
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C=O)(COCC1=CC=C(C=C1)OC)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |